molecular formula C16H14ClN3OS B12892096 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 116454-44-5

3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B12892096
CAS No.: 116454-44-5
M. Wt: 331.8 g/mol
InChI Key: DFWDYYMDARAARP-UHFFFAOYSA-N
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Description

3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenoxy and methylthio groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chlorophenoxy)methyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring with chlorophenoxy and methylthio substituents. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

CAS No.

116454-44-5

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-5-methylsulfanyl-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3OS/c1-22-16-19-18-15(20(16)13-5-3-2-4-6-13)11-21-14-9-7-12(17)8-10-14/h2-10H,11H2,1H3

InChI Key

DFWDYYMDARAARP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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